molecular formula C15H17NO2S B2689118 2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide CAS No. 1428352-09-3

2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide

Cat. No.: B2689118
CAS No.: 1428352-09-3
M. Wt: 275.37
InChI Key: FJEXGHNAKPMIFL-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethylthio group and a furan-3-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide.

    Attachment of the Furan-3-yl Ethyl Group: The furan-3-yl ethyl group can be attached through a Friedel-Crafts acylation reaction using furan and an acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    N-(2-(furan-3-yl)ethyl)benzamide: Lacks the ethylthio group.

    2-(methylthio)-N-(2-(furan-3-yl)ethyl)benzamide: Contains a methylthio group instead of an ethylthio group.

    N-(2-(furan-3-yl)ethyl)-2-(thiophen-2-yl)benzamide: Features a thiophene ring instead of a furan ring.

Uniqueness: 2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide is unique due to the presence of both the ethylthio group and the furan-3-yl ethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-19-14-6-4-3-5-13(14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEXGHNAKPMIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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